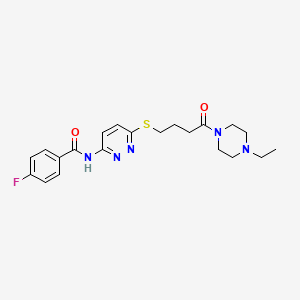

N-(6-((4-(4-ethylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-[6-[4-(4-ethylpiperazin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN5O2S/c1-2-26-11-13-27(14-12-26)20(28)4-3-15-30-19-10-9-18(24-25-19)23-21(29)16-5-7-17(22)8-6-16/h5-10H,2-4,11-15H2,1H3,(H,23,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOHLSAMCQITAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "N-(6-((4-(4-ethylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide" typically involves multi-step reactions starting from commercially available precursors

Industrial Production Methods

The industrial production of this compound might involve optimization of reaction conditions for large-scale synthesis, including the use of high-pressure reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : It can undergo oxidation to introduce additional functionalities.

Reduction: : Reduction reactions can modify specific moieties, such as reducing carbonyl groups to alcohols.

Substitution: : Various substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substituting agents depending on the target substitution, like halides or nucleophiles.

Major Products Formed

Major products depend on the specific reaction pathway chosen, and can include oxidized derivatives, reduced forms, and various substituted compounds.

Scientific Research Applications

Chemistry

Used as a building block for the synthesis of more complex molecules.

Biology

Studies suggest potential interactions with biological targets, possibly as inhibitors or modulators of specific enzymes or receptors.

Medicine

Investigation into its potential as a therapeutic agent for conditions like cancer, infectious diseases, and neurological disorders.

Industry

Mechanism of Action

This compound likely exerts its effects through interactions with specific molecular targets. The precise pathways involve binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperazine and Aromatic Moieties

Key Compound for Comparison :

- N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide (CAS: 1105209-78-6)

- Structural Differences :

- Piperazine substitution : The ethyl group in the target compound is replaced with a 2-chlorophenyl group.

- Terminal group : Acetamide replaces 4-fluorobenzamide.

- Impact on Properties :

- The 4-fluorobenzamide in the target compound may enhance membrane permeability and binding affinity due to fluorine’s electronegativity, whereas acetamide lacks this advantage .

Table 1: Substituent Comparison

| Feature | Target Compound | Analog (CAS: 1105209-78-6) |

|---|---|---|

| Piperazine Substituent | 4-Ethylpiperazin-1-yl | 4-(2-Chlorophenyl)piperazin-1-yl |

| Terminal Group | 4-Fluorobenzamide | Acetamide |

| Molecular Weight* | ~463.0 (calculated) | 434.0 |

| Hypothesized Solubility | Moderate (hydrophobic ethyl group) | Low (bulky chlorophenyl) |

*Molecular weight calculated using standard atomic masses.

Thioether Linkage and Pyridazine Core

The thioether bridge in the target compound is shared with other analogs, such as (3-nitro-2-pyridinyl)thio derivatives (). Nitro groups are strongly electron-withdrawing, which may destabilize the thioether bond compared to the 4-fluorobenzamide’s moderate electronegativity. This difference could influence metabolic stability and reactivity in biological systems .

Comparison with Pyrrolidine-Based Analogs

describes a triazine derivative with a 4-oxo-4-pyrrolidin-1-yl-butylamide group. Unlike the target compound’s piperazine, pyrrolidine is a five-membered ring with reduced flexibility and basicity. Piperazine’s nitrogen atoms may enhance hydrogen bonding, improving target engagement in enzyme inhibition compared to pyrrolidine .

Research Findings and Hypotheses

- Pharmacokinetics : The ethyl group on piperazine likely improves metabolic stability over chlorophenyl or nitro-substituted analogs, reducing CYP450-mediated oxidation .

- Binding Affinity : Fluorine in the benzamide group may enhance interactions with aromatic residues in target proteins, as seen in kinase inhibitors like imatinib .

- Toxicity : The absence of a chlorophenyl group in the target compound could mitigate hepatotoxicity risks associated with halogenated aromatics .

Biological Activity

N-(6-((4-(4-ethylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide is a synthetic compound belonging to the class of pyridazine derivatives. Its unique structure incorporates an ethylpiperazine moiety, which may influence its biological activity. This article explores the biological activity of this compound, including its potential interactions with various biological targets, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[6-[4-(4-ethylpiperazin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]-4-fluorobenzamide. The molecular formula is with a molecular weight of approximately 421.52 g/mol. The structural features that contribute to its biological activity include the pyridazine ring, the fluorobenzamide group, and the ethylpiperazine substituent.

| Property | Value |

|---|---|

| IUPAC Name | N-[6-[4-(4-ethylpiperazin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]-4-fluorobenzamide |

| Molecular Formula | C21H26FN5O2S |

| Molecular Weight | 421.52 g/mol |

Research indicates that this compound may interact with several biological targets, potentially influencing various signaling pathways. The compound's structural components suggest it could act as an inhibitor for certain kinases or receptors involved in cancer progression and other diseases.

Case Studies and Research Findings

- Antitumor Activity : Preliminary studies have suggested that similar benzamide derivatives exhibit antitumor effects by inhibiting specific kinases associated with cancer cell proliferation. For instance, compounds structurally related to this compound have shown promising results in inhibiting RET kinase activity, which is crucial in various cancers .

- Inhibition of Enzymatic Activity : A study on related compounds indicated that certain benzamide derivatives can inhibit enzyme activities crucial for tumor growth. These findings imply that this compound may share similar inhibitory properties, potentially contributing to its antitumor efficacy .

- Structure–Activity Relationship (SAR) : Research into SAR has highlighted that modifications in the piperazine and pyridazine moieties significantly affect the biological activity of these compounds. Understanding these relationships can aid in optimizing N-(6-((4-(4-ethylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-y)-4-fluorobenzamide for enhanced therapeutic effects .

Synthesis and Production

The synthesis of N-(6-((4-(4-ethylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-y)-4-fluorobenzamide typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Pyridazine Ring : Utilizing appropriate reagents to construct the pyridazine core.

- Introduction of the Ethylpiperazine Moiety : This step involves coupling reactions to attach the piperazine group.

- Fluorination : The incorporation of the fluorine atom at the benzamide position enhances biological activity.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions. Key steps include:

- Thioether formation : Reaction of a pyridazine derivative with a 4-oxobutylthiol intermediate under basic conditions (e.g., using NaH or K₂CO₃ in DMF) to form the thioether linkage .

- Piperazine coupling : Introducing the 4-ethylpiperazine moiety via nucleophilic substitution or amide bond formation, often requiring catalysts like HOBt/EDCI or DIPEA in anhydrous solvents (e.g., THF or DCM) .

- Fluorobenzamide incorporation : Final coupling with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) .

Q. Critical Factors :

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require rigorous drying to avoid side reactions .

- Temperature control : Exothermic reactions (e.g., acylations) necessitate cooling to prevent decomposition .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) improves purity, with HPLC monitoring (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- FTIR : Confirms functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for amides, C-F stretch at ~1100 cm⁻¹) .

- NMR :

- HRMS : Exact mass verification (e.g., ESI+ mode, resolving power >20,000) ensures molecular formula accuracy .

- HPLC : Reverse-phase methods (C18 column, UV detection at 254 nm) assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How does the compound’s substitution pattern (e.g., fluorobenzamide, ethylpiperazine) influence its binding affinity to target enzymes or receptors?

Methodological Answer:

- Fluorine impact : The 4-fluorobenzamide group enhances lipophilicity and metabolic stability, improving membrane permeability (logP calculated via Molinspiration) .

- Piperazine role : The 4-ethylpiperazine moiety may engage in hydrogen bonding or cation-π interactions with receptor active sites (e.g., kinase ATP pockets) .

- SAR studies : Synthesize analogs with varied substituents (e.g., Cl, OCH₃ instead of F; bulkier piperazines) and test in competitive binding assays (IC₅₀ determination via fluorescence polarization) .

Q. What strategies can resolve discrepancies in biological activity data observed across different studies (e.g., in vitro vs. in vivo models)?

Methodological Answer:

- Assay optimization : Standardize in vitro conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Metabolic stability : Test hepatic microsomal stability (e.g., mouse/human liver microsomes, NADPH cofactor) to identify rapid clearance issues affecting in vivo efficacy .

- Formulation adjustments : Use solubilizing agents (e.g., PEG 400, cyclodextrins) in animal studies to improve bioavailability .

- Data normalization : Report activity relative to positive controls (e.g., staurosporine for kinase inhibition) and apply statistical corrections (e.g., Bonferroni for multiple comparisons) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Predict binding modes to targets (e.g., D3 receptor) by aligning the ethylpiperazine group with Asp110 and fluorobenzamide with hydrophobic pockets .

- QSAR models : Use descriptors like topological polar surface area (TPSA) and P-glycoprotein substrate probability to optimize absorption (target TPSA <90 Ų) .

- ADMET prediction (SwissADME) : Forecast CYP450 inhibition risks and plasma protein binding to prioritize analogs with favorable profiles .

Q. Example Optimization :

| Parameter | Initial Compound | Optimized Analog |

|---|---|---|

| TPSA (Ų) | 95 | 78 |

| CYP3A4 Inhibition Risk | High | Low |

| Bioavailability (F%) | 35 | 62 |

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .

- Spill management : Neutralize residues with activated charcoal, collect in sealed containers, and dispose via licensed hazardous waste services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.